molecular formula C15H15N3O2 B11999331 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide

Cat. No.: B11999331
M. Wt: 269.30 g/mol
InChI Key: JFPWOTGEHCXLRL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Dissolution: Dissolve 4-methoxyacetophenone and isonicotinic acid hydrazide in ethanol.

    Heating: Heat the mixture to reflux for several hours.

    Cooling: Allow the reaction mixture to cool to room temperature.

    Crystallization: Crystals of the product form upon cooling and can be collected by filtration.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature settings, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that hydrazone derivatives can exhibit significant antibacterial and antifungal activities.

Medicine

In medicinal chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is explored for its potential therapeutic applications. It has been studied for its anticancer properties, as hydrazone derivatives can induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline

Uniqueness

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is unique due to its specific structural features, such as the pyridine ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other hydrazone derivatives.

This comprehensive overview highlights the significance of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(12-6-8-13(20-2)9-7-12)17-18-15(19)14-5-3-4-10-16-14/h3-10H,1-2H3,(H,18,19)/b17-11+

InChI Key

JFPWOTGEHCXLRL-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.